molecular formula C13H18ClNO3 B13150474 (5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester

(5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B13150474
M. Wt: 271.74 g/mol
InChI Key: PEIZHLFNHIDMPB-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group, a methoxy group, and a carbamic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-chloro-2-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxy-benzyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

tert-butyl N-[(5-chloro-2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

PEIZHLFNHIDMPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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